molecular formula C15H14N4O2 B2509855 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one CAS No. 66679-66-1

2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B2509855
CAS No.: 66679-66-1
M. Wt: 282.303
InChI Key: KOHCQLVTSJJKOQ-UHFFFAOYSA-N
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Description

2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a hydrazino group at the second position and a methoxyphenyl group at the third position, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method includes the use of graphene oxide nanosheets as a catalyst in an aqueous medium. The reaction is carried out at room temperature, making it an environmentally friendly and efficient process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydrazino group can form hydrogen bonds with biological molecules, while the quinazolinone ring can interact with enzymes and receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-hydrazinoquinazolin-4(3H)-one: Lacks the methoxyphenyl group, which may result in different biological activities.

    3-(2-methoxyphenyl)quinazolin-4(3H)-one: Lacks the hydrazino group, which may affect its reactivity and interactions with biological targets.

    2-amino-3-(2-methoxyphenyl)quinazolin-4(3H)-one: Contains an amino group instead of a hydrazino group, potentially altering its chemical properties and biological activities.

Uniqueness

The presence of both the hydrazino and methoxyphenyl groups in 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one makes it unique compared to other quinazolinone derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-hydrazinyl-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-21-13-9-5-4-8-12(13)19-14(20)10-6-2-3-7-11(10)17-15(19)18-16/h2-9H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHCQLVTSJJKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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